molecular formula C15H13NO B1204757 4-Acetylaminofluorene CAS No. 28322-02-3

4-Acetylaminofluorene

Cat. No.: B1204757
CAS No.: 28322-02-3
M. Wt: 223.27 g/mol
InChI Key: PHPWISAFHNEMSR-UHFFFAOYSA-N
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Description

4-Acetylaminofluorene is a chemical compound belonging to the class of acetamides. It is characterized by the presence of an acetamide group attached to the nitrogen atom of a fluorene ring. This compound is known for its vivid, light brown, opaque crystalline appearance and has a molecular formula of C15H13NO with a molar mass of 223.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylaminofluorene can be synthesized through electrophilic substitution reactions. One common method involves the trans-t-butylation of 2,7-di-t-butylfluorene derivatives. The process typically includes the following steps :

    Electrophilic Substitution: 2,7-di-t-butylfluorene undergoes electrophilic substitution to form 4-substituted derivatives.

    Trans-t-butylation: The 4-substituted derivatives are then subjected to trans-t-butylation to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar electrophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylaminofluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like aluminum chloride.

Major Products:

    Oxidation: Hydroxyacetylaminofluorene

    Reduction: Aminofluorene derivatives

    Substitution: Various substituted fluorene derivatives

Scientific Research Applications

4-Acetylaminofluorene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-acetylaminofluorene involves its metabolic activation by cytochrome P-450 enzymes. This activation leads to the formation of hydroxyacetylaminofluorene, which can undergo further enzymatic and non-enzymatic reactions to form reactive intermediates. These intermediates can interact with DNA to produce DNA adducts, leading to mutagenesis and carcinogenesis . The key molecular targets include DNA and various enzymes involved in metabolic activation and detoxification.

Comparison with Similar Compounds

Uniqueness: 4-Acetylaminofluorene is unique due to its specific substitution pattern on the fluorene ring, which influences its reactivity and biological activity. Compared to 2-acetylaminofluorene, this compound has distinct metabolic pathways and forms different DNA adducts, leading to varied mutagenic outcomes .

Properties

IUPAC Name

N-(9H-fluoren-4-yl)acetamide
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InChI

InChI=1S/C15H13NO/c1-10(17)16-14-8-4-6-12-9-11-5-2-3-7-13(11)15(12)14/h2-8H,9H2,1H3,(H,16,17)
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InChI Key

PHPWISAFHNEMSR-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC1=CC=CC2=C1C3=CC=CC=C3C2
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Molecular Formula

C15H13NO
Record name N-(4-FLUORENYL)ACETAMIDE
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DSSTOX Substance ID

DTXSID1020019
Record name 4-Acetylaminofluorene
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Molecular Weight

223.27 g/mol
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Physical Description

N-(4-fluorenyl)acetamide is a light beige powder. (NTP, 1992), Light beige solid; [CAMEO]
Record name N-(4-FLUORENYL)ACETAMIDE
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name N-(4-FLUORENYL)ACETAMIDE
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CAS No.

28322-02-3
Record name N-(4-FLUORENYL)ACETAMIDE
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Melting Point

390 to 392 °F (NTP, 1992)
Record name N-(4-FLUORENYL)ACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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